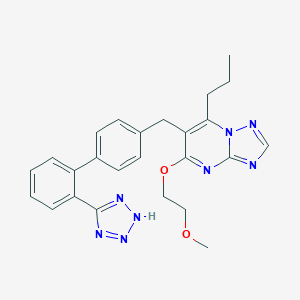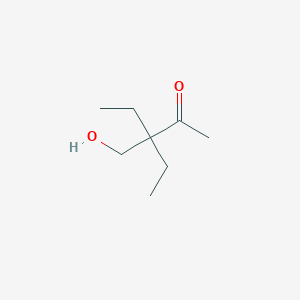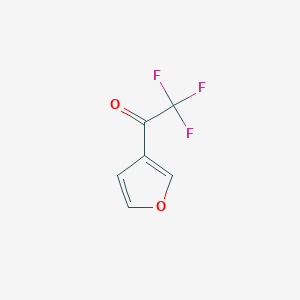
3-Trifluoroacetylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoroacetylfuran (TFAF) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFAF belongs to the family of heterocyclic compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
3-Trifluoroacetylfuran has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. This compound has also been studied for its potential use as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
3-Trifluoroacetylfuran inhibits the activity of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to a decrease in the activity of the enzyme. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In vivo studies have shown that this compound can decrease the levels of acetylcholine in the brain, which can lead to cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
3-Trifluoroacetylfuran has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily monitored through various analytical techniques. This compound is also stable under various conditions, which makes it a suitable compound for use in various experiments. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Orientations Futures
There are several future directions for the study of 3-Trifluoroacetylfuran. One potential direction is the investigation of this compound as a potential drug candidate for the treatment of various diseases. Another direction is the synthesis of this compound derivatives with improved properties and activity. Additionally, the study of the mechanism of action of this compound and its effects on various enzymes and physiological systems could lead to a better understanding of its potential applications.
Propriétés
Numéro CAS |
167405-27-8 |
|---|---|
Formule moléculaire |
C6H3F3O2 |
Poids moléculaire |
164.08 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(furan-3-yl)ethanone |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H |
Clé InChI |
CILHFPYIPMHTMG-UHFFFAOYSA-N |
SMILES |
C1=COC=C1C(=O)C(F)(F)F |
SMILES canonique |
C1=COC=C1C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(3-furanyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


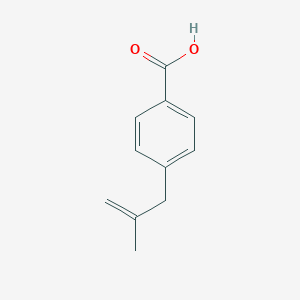

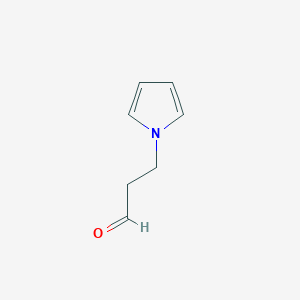

![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
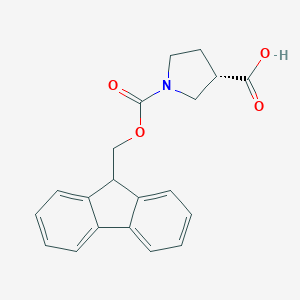
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)

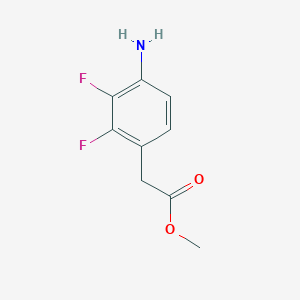
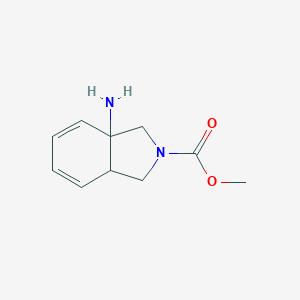
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
